4-Methyl-4'-nitro-1,1'-biphenyl
Overview
Description
4-Methyl-4’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C13H11NO2 It consists of a biphenyl structure with a methyl group attached to one benzene ring and a nitro group attached to the other
Biochemical Analysis
Biochemical Properties
4-Methyl-4’-nitro-1,1’-biphenyl plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular components, leading to various biochemical effects .
Cellular Effects
The effects of 4-Methyl-4’-nitro-1,1’-biphenyl on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Methyl-4’-nitro-1,1’-biphenyl exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substances. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-4’-nitro-1,1’-biphenyl can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of 4-Methyl-4’-nitro-1,1’-biphenyl vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biochemical response .
Metabolic Pathways
4-Methyl-4’-nitro-1,1’-biphenyl is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of different metabolites in the body. The compound’s metabolism can also influence its overall biochemical effects .
Transport and Distribution
Within cells and tissues, 4-Methyl-4’-nitro-1,1’-biphenyl is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within tissues can be influenced by its chemical properties, such as solubility and affinity for certain biomolecules. These factors determine its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 4-Methyl-4’-nitro-1,1’-biphenyl is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. Its localization can influence its biochemical effects and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-4’-nitro-1,1’-biphenyl can be synthesized through several methods. One common approach involves the nitration of 4-methylbiphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-4’-nitro-1,1’-biphenyl may involve large-scale nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, similar to benzene. Common reactions include halogenation, sulfonation, and Friedel-Crafts acylation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Sulfonation: Sulfuric acid or oleum.
Friedel-Crafts Acylation: Acyl chlorides in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Reduction: 4-Methyl-4’-amino-1,1’-biphenyl.
Halogenation: 4-Methyl-4’-halogen-1,1’-biphenyl derivatives.
Sulfonation: 4-Methyl-4’-sulfonic acid-1,1’-biphenyl.
Friedel-Crafts Acylation: 4-Methyl-4’-acyl-1,1’-biphenyl derivatives.
Scientific Research Applications
4-Methyl-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-4’-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The biphenyl structure allows for π-π interactions with aromatic systems, influencing its binding to biological targets.
Comparison with Similar Compounds
4-Methyl-4’-nitro-1,1’-biphenyl can be compared with other similar compounds, such as:
4-Methylbiphenyl: Lacks the nitro group, resulting in different chemical reactivity and applications.
4-Nitrobiphenyl: Lacks the methyl group, affecting its physical properties and reactivity.
4-Methyl-4’-amino-1,1’-biphenyl: The amino group provides different chemical properties and potential biological activity.
The presence of both the methyl and nitro groups in 4-Methyl-4’-nitro-1,1’-biphenyl makes it unique, offering a combination of properties that can be exploited in various applications.
Properties
IUPAC Name |
1-methyl-4-(4-nitrophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIDWOFGGNDTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431057 | |
Record name | 4-Methyl-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2143-88-6 | |
Record name | 4-Methyl-4′-nitro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2143-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the thiolate ligand on a gold nanocluster impact its catalytic activity in the synthesis of 4-methyl-4'-nitro-1,1'-biphenyl?
A1: The study by [] investigated the catalytic activity of supported Au25(SR)18/CeO2 nanoclusters, where R represents various thiolate ligands, in the Ullmann heterocoupling reaction between 4-methyl-iodobenzene and 4-nitro-iodobenzene to produce this compound. The research demonstrated that aromatic thiolate ligands, particularly 1-naphthalenethiolate (SNap), led to a significant increase in both the conversion rate of the reactants and the selectivity towards the desired heterocoupled product compared to aliphatic ligands. This enhanced catalytic activity is attributed to the influence of aromatic ligands on the electronic properties of the gold nanocluster, specifically by stabilizing the frontier orbitals (HOMO and LUMO) and dilating the Au13 core.
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